![molecular formula C22H23N5O3S B2706422 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone CAS No. 896294-23-8](/img/structure/B2706422.png)
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Properties and Parkinson's Disease
Compounds with structural elements similar to the query compound, particularly those incorporating furan, thiazolo, triazole, and piperazine units, have been investigated for their antagonistic properties, specifically as adenosine A2a receptor antagonists. These compounds show potential in the treatment of Parkinson's disease due to their oral activity in rodent models, indicating a possible area of research for the compound (Vu et al., 2004).
Antidepressant and Antianxiety Activities
Derivatives of furan and piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown promising results in behavioral tests on mice, suggesting potential applications in psychiatric and neurological research (Kumar et al., 2017).
Antimicrobial Activities
Novel triazole derivatives, incorporating elements similar to those in the query compound, have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2010).
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel compounds with similar structural motifs, exploring their potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in medicinal chemistry (Peng et al., 2005).
Mechanism of Action
Target of action
The compound “1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone” contains several structural motifs that are common in bioactive molecules. For example, the furan ring is a common feature in many biologically active compounds . Similarly, the 1,2,4-triazole ring is a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring .
Biochemical pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many compounds containing furan and 1,2,4-triazole rings have been found to have antimicrobial, antifungal, and anti-inflammatory activities .
properties
IUPAC Name |
1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(26-11-9-25(10-12-26)15(2)28)19-21(29)27-22(31-19)23-20(24-27)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRPTJZCCJMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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